4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid
Description
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid is a piperidine-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group is widely used to protect amines during multi-step reactions. The 2-methylbutanoic acid moiety introduces steric and electronic effects that influence its reactivity and physicochemical properties, such as solubility and metabolic stability. Wt. 271.35 g/mol) and 4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid (CAS 1187963-87-6, Mol. Wt. 271.35 g/mol) highlight its structural framework .
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-11(13(17)18)5-6-12-7-9-16(10-8-12)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
InChI Key |
UPMQHOIETOJPTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the Boc protecting group. The general synthetic route can be summarized as follows:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Butanoic Acid Moiety: The final step involves the introduction of the butanoic acid moiety to the piperidine ring. This can be achieved through various coupling reactions, such as esterification or amidation, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety. This moiety can then interact with various enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid with structurally related compounds, emphasizing key differences in substituents, molecular properties, and applications.
Key Structural and Functional Differences
Substituent Effects: The trifluoromethylphenyl group in enhances metabolic stability and lipophilicity compared to the target compound’s methylbutanoic acid chain. The difluoroacetic acid moiety in introduces strong electron-withdrawing effects, altering acidity and reactivity. The Fmoc group in adds orthogonal protection for amine groups, enabling sequential deprotection in peptide synthesis.
Physicochemical Properties: Hydroxyl-containing analogs (e.g., ) exhibit improved aqueous solubility due to hydrogen bonding, whereas methyl or fluorine substituents increase lipophilicity.
Applications :
Biological Activity
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid, commonly referred to in the literature as a derivative of piperidine, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which may influence various biological pathways.
- Molecular Formula : C14H25NO4
- CAS Number : 154775-43-6
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects, particularly in neuroprotective and anti-inflammatory contexts.
Neuroprotective Effects
A study investigating the neuroprotective properties of related compounds found that derivatives similar to 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid exhibited protective effects against amyloid beta (Aβ)-induced toxicity in astrocytes. The mechanism suggested involves the inhibition of TNF-α and reduction of free radicals, leading to increased cell viability in the presence of neurotoxic agents .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrated that it could modulate inflammatory pathways by reducing cytokine production and oxidative stress markers. This was evidenced by decreased levels of malondialdehyde (MDA) in treated samples, indicating reduced lipid peroxidation .
Case Study 1: Neuroprotection Against Aβ Toxicity
In an experimental setup, astrocytes treated with Aβ showed a significant decrease in cell viability (43.78 ± 7.17%). However, when co-treated with 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid, cell viability improved to 62.98 ± 4.92%, suggesting a protective effect against Aβ-induced cytotoxicity .
Case Study 2: In Vivo Studies on Oxidative Stress
In vivo studies using scopolamine-induced oxidative stress models indicated that this compound could reduce MDA levels compared to control groups. Although it did not show statistically significant differences compared to standard treatments like galantamine, it still demonstrated a trend towards reduced oxidative stress markers .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
